Cyclothialidine C is a naturally occurring compound that serves as a potent inhibitor of bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription. It was first isolated from the actinobacterium Streptomyces filipinensis and has garnered interest due to its potential as an antibacterial agent. Cyclothialidine C belongs to a class of compounds known for their ability to interfere with the functioning of bacterial topoisomerases, thereby exhibiting significant antimicrobial properties.
Cyclothialidine C is classified as a DNA gyrase inhibitor and is derived from the fermentation products of the Streptomyces species. This compound is notable for its bicyclic structure, which contributes to its biological activity. It is part of a broader category of natural products that target bacterial enzymes, making it a candidate for the development of new antibiotics in the face of rising antimicrobial resistance.
The synthesis of cyclothialidine C has been explored through various methodologies. One notable approach involves reductive thiolation, which allows for the formation of cyclothialidine analogues with varying ring sizes. This method provides a flexible synthetic route that can accommodate modifications to the lactone ring, enhancing the compound's biological activity .
The synthesis typically begins with precursors derived from natural sources or through chemical modifications of simpler compounds. The reductive thiolation method involves using thiols in the presence of reducing agents to form the desired bicyclic structure efficiently. This strategy has been shown to yield cyclothialidine derivatives with preserved or enhanced inhibitory activity against DNA gyrase .
Cyclothialidine C features a unique bicyclic structure characterized by a lactone ring fused to a thiazolidine ring. The molecular formula is and its structure includes a sulfur atom within the thiazolidine component, which is crucial for its biological function.
The compound's molecular weight is approximately 221.25 g/mol, and it exhibits specific stereochemical configurations that are essential for its interaction with target enzymes. The three-dimensional conformation plays a vital role in its binding affinity and specificity towards DNA gyrase .
Cyclothialidine C undergoes various chemical reactions that are critical for its functionality as an antibacterial agent. Its primary reaction involves binding to the active site of DNA gyrase, inhibiting its catalytic activity.
The binding mechanism involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with specific amino acid residues in the enzyme's active site. Molecular docking studies have provided insights into how cyclothialidine C fits into the enzyme's structure, revealing critical interactions that stabilize the complex .
The mechanism by which cyclothialidine C exerts its antibacterial effects primarily involves inhibition of DNA gyrase activity. By binding to this enzyme, it prevents the supercoiling of DNA, which is necessary for replication and transcription.
Studies have demonstrated that cyclothialidine C exhibits low nanomolar inhibition against bacterial strains such as Escherichia coli and Klebsiella pneumoniae. The compound's ability to disrupt DNA replication processes makes it an effective candidate for treating bacterial infections resistant to conventional antibiotics .
Cyclothialidine C is typically presented as a crystalline solid with moderate solubility in organic solvents. Its melting point and specific optical rotation have been characterized in various studies, providing essential data for identification and purity assessment.
The compound demonstrates stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or high temperatures. Its reactivity profile includes susceptibility to nucleophilic attack due to the presence of electrophilic centers within its structure .
Cyclothialidine C has significant potential in pharmaceutical research as a lead compound for developing new antibacterial agents. Its ability to inhibit DNA gyrase positions it as a valuable tool in combating bacterial infections, particularly those caused by resistant strains.
Moreover, ongoing research aims to explore its efficacy in combination therapies, enhancing its antibacterial spectrum while minimizing resistance development. Cyclothialidine C also serves as a model compound for studying structure-activity relationships in drug design aimed at targeting bacterial topoisomerases .
The isolation of cyclothialidine followed targeted screening of microbial fermentation broths by Roche Research in 1993, aiming to identify novel DNA gyrase inhibitors distinct from quinolones and aminocoumarins. Researchers detected potent inhibition of Escherichia coli DNA gyrase’s supercoiling activity (IC₅₀ = 0.03 µg/mL), surpassing reference antibiotics like novobiocin (IC₅₀ = 0.06 µg/mL) and ciprofloxacin (IC₅₀ = 0.88 µg/mL) [2]. Unlike traditional phenotypic screening, this target-based approach represented a strategic shift in antibiotic discovery during the genomics era [5] [6].
Cyclothialidine’s historical significance stems from two key aspects:
Table 1: Comparative Inhibitory Activity of Cyclothialidine Against DNA Gyrase
Inhibitor | 50% Inhibitory Concentration (µg/mL) | Target Subunit |
---|---|---|
Cyclothialidine | 0.03 | GyrB |
Novobiocin | 0.06 | GyrB |
Coumermycin A1 | 0.06 | GyrB |
Norfloxacin | 0.66 | GyrA |
Ciprofloxacin | 0.88 | GyrA |
Nalidixic Acid | 26.00 | GyrA |
Source: Antimicrob. Agents Chemother. 37:2656 (1993) [2]
Cyclothialidine belongs to a structurally distinct class of macrocyclic lactone-peptide hybrids. Its defining features include [1] [7]:
Notably, synthetic studies identified the minimally active pharmacophore as the lactone-phenol fragment. Modifications to the peptide moiety retain activity, enabling optimization for permeability [3] [9].
Table 2: Physicochemical Properties of Cyclothialidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₆H₃₅N₅O₁₂S | High oxygen content (polarity) |
Molecular Weight | 641.65 g/mol | Exceeds Lipinski limits |
Hydrogen Bond Donors | 9 | Membrane permeability challenge |
Hydrogen Bond Acceptors | 15 | High polarity |
Topological Polar Surface Area | 303.45 Ų | Very poor cell penetration predictor |
XLogP | -4.34 | Extreme hydrophilicity |
Source: Guide to Pharmacology Ligand ID 10988 [1]
Cyclothialidine targets the ATP-binding pocket of the GyrB subunit (GyrB/ParE) of DNA gyrase and topoisomerase IV. Biochemical studies using E. coli gyrase demonstrate:
Despite limited natural spectrum, cyclothialidine’s value lies in:
Table 3: Cyclothialidine vs. Major DNA Gyrase Inhibitor Classes
Property | Cyclothialidine | Quinolones | Aminocoumarins |
---|---|---|---|
Target Site | GyrB ATP pocket | GyrA/DNA interface | GyrB ATP pocket |
Natural Product | Yes | No (synthetic) | Yes |
Spectrum (Whole Cell) | Narrow (mostly gram-positive) | Broad gram-± | Narrow |
Resistance Mechanism | Mutations in GyrB (Arg-136) | Mutations in GyrA/efflux | Mutations in GyrB/efflux |
Clinical Status | Preclinical (inactive) | Marketed | Historical use |
Sources: Pharmacol. Ther. 60:367 (1993); Biomed. Pharmacother. 103:923 (2018) [3] [9]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4